molecular formula C14H10N2 B11897573 5-Phenylcinnoline

5-Phenylcinnoline

Cat. No.: B11897573
M. Wt: 206.24 g/mol
InChI Key: MRFIMTGTEOZFKE-UHFFFAOYSA-N
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Description

5-Phenylcinnoline is a heterocyclic aromatic organic compound that belongs to the cinnoline family. . The structure of this compound consists of a cinnoline core with a phenyl group attached at the 5-position, making it a unique and interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-nitrobenzaldehyde with phenylhydrazine, followed by cyclization to form the cinnoline ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylcinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives, dihydrocinnoline derivatives, and various substituted cinnolines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Phenylcinnoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Phenylcinnoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the phenyl group at the 5-position, which enhances its biological activity and makes it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other cinnoline derivatives .

Properties

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

5-phenylcinnoline

InChI

InChI=1S/C14H10N2/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-16-14/h1-10H

InChI Key

MRFIMTGTEOZFKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CN=NC3=CC=C2

Origin of Product

United States

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